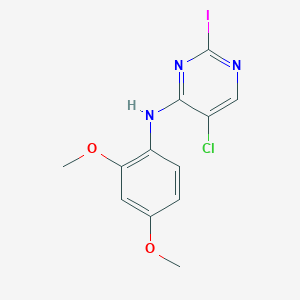

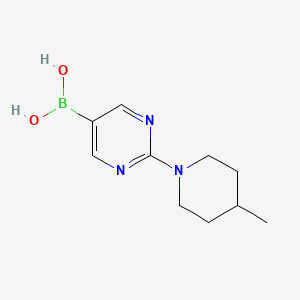

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid

Übersicht

Beschreibung

“(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” is a boronic acid-based compound . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been utilized for the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

Synthesis Analysis

The synthesis of boronic acid-based compounds like “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” involves the use of dynamic covalent bonds . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds have been referred to in various studies .

Molecular Structure Analysis

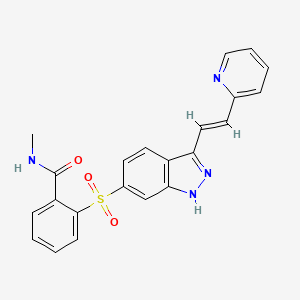

The molecular structure of “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” is characterized by the presence of a boronic acid group . This group is distinguished by its quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .

Chemical Reactions Analysis

Boronic acid-based compounds like “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” are involved in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , and the preparation of borinic acid picolinate esters for use against cutaneous diseases .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” are influenced by the presence of the boronic acid group . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Derivatives as Synthetic Intermediates : Boronic acids, including derivatives like (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in various chemical reactions. They play roles in sensing, protein manipulation, therapeutics, biological labelling, and separation. The study of such multifunctional compounds, particularly the structure of these derivatives, is crucial for their application in organic chemistry (R. Zhang et al., 2017).

Medical and Biological Applications

Antimicrobial Activity : Boron complexes with Schiff base have been prepared using phenylboronic acid and analyzed for their antimicrobial activity. Such studies contribute to understanding the biopotency of these compounds against pathogenic fungi and bacteria (M. Biyala et al., 2004).

Cancer Research : Research on boron-containing molecules like (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid includes exploring their potential in cancer therapy. An example is the study of a retinoid-derived molecule that inhibits cancer cell growth and angiogenesis and binds to the small heterodimer partner nuclear receptor. Modifying the boronic acid group in such molecules influences their apoptotic and antiproliferative activities (M. Dawson et al., 2007).

Material Science and Sensing Applications

Fluorescence Quenching Studies : Boronic acid derivatives have been studied for their fluorescence quenching properties. This research is essential in understanding how these compounds interact with other molecules and their potential applications in creating sensitive materials for various environmental or biological detections (H. S. Geethanjali et al., 2015).

Holographic Analysis for L-lactate : The use of boronic acid derivatives in hydrogels for holographic sensors demonstrates the versatility of these compounds. For example, a study investigated the reaction between L-lactate and three boronic acid-based receptors, both in holograms and in solution, to establish the mechanism of binding and potential applications in sensing technologies (F. Sartain et al., 2008).

Chemical and Analytical Applications

Boron Dipyrromethene Probe Development : The development of fluorometric probes based on boron dipyrromethene, utilizing the specific oxidation of methyl phenyl sulfide, showcases another application in analytical chemistry. Such probes are used for the detection of hypochlorous acid, a compound of interest in various chemical analyses (Shi-Rong Liu et al., 2013).

Enantioselective Catalysis : Boronic acids have been used as catalysts in enantioselective chemical reactions. For instance, boronic acid catalysis was employed in the aza-Michael addition of hydroxamic acid to quinone imine ketals, illustrating the role of these compounds in synthesizing functionally diverse and complex molecules (T. Hashimoto et al., 2015).

Wirkmechanismus

Target of Action

The primary target of (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics

Result of Action

The result of the action of (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the reaction environment . The compound is known for its exceptional mildness and tolerance to various functional groups, which allows it to perform effectively under a wide range of conditions .

Zukünftige Richtungen

The future directions for the study of “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” and similar compounds involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The challenges and future perspectives are provided in various studies .

Eigenschaften

IUPAC Name |

[4-chloro-3-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-7-10(12(15)16)5-6-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMXUCYVSJQDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)

![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)